Tetraethyl ranelate

概要

説明

Tetraethyl ranelate is a chemical compound with the molecular formula C20H26N2O8S and a molecular weight of 454.49 g/mol . It is known for its role as an intermediate in the synthesis of strontium ranelate, a medication used for the treatment of osteoporosis . This compound is characterized by its white to off-white solid form and is slightly soluble in solvents like dimethyl sulfoxide and methanol .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of tetraethyl ranelate involves multiple steps. One common method includes the reaction of acetonedicarboxylic acid diethyl ester with malononitrile in the presence of an acid-binding agent and ethanol . This reaction produces an intermediate compound, which is further reacted with other reagents to form this compound. The reaction conditions typically involve mild temperatures and controlled environments to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is optimized to reduce environmental impact and improve efficiency. The process involves the use of high-purity reagents and advanced reaction monitoring techniques to ensure consistent product quality. The reaction conditions are carefully controlled to minimize the generation of waste and reduce the use of hazardous chemicals .

化学反応の分析

Types of Reactions

Tetraethyl ranelate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of products, including halogenated compounds and alkylated derivatives.

科学的研究の応用

Introduction to Tetraethyl Ranelate

This compound is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in treating bone-related disorders, particularly osteoporosis. This article explores the scientific research applications of this compound, highlighting its therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Properties and Mechanism of Action

This compound is an organometallic compound that belongs to the ranelic acid family. It is characterized by its ability to modulate bone metabolism. The compound's mechanism involves the regulation of osteoblast and osteoclast activity, promoting bone formation while inhibiting bone resorption. This dual action is crucial for maintaining bone density and preventing fractures, particularly in postmenopausal women who are at higher risk for osteoporosis.

Clinical Studies

Numerous clinical studies have investigated the efficacy of this compound in treating osteoporosis. Notably, it has been shown to reduce the incidence of vertebral and non-vertebral fractures in postmenopausal women.

- SOTI Study : This study demonstrated a significant reduction in new vertebral fractures among participants treated with this compound compared to placebo (41% reduction) over three years .

- TROPOS Study : Although primarily aimed at assessing non-vertebral fractures, this study also indicated a 36% reduction in hip fracture risk among older women treated with this compound .

Mechanistic Insights

Research indicates that this compound enhances bone microarchitecture and increases bone mineral density (BMD). Studies using micro-computed tomography (micro-CT) have shown improvements in both cortical and trabecular bone structures among treated subjects .

Case Studies

Several case studies have documented individual responses to this compound treatment:

- Case Study 1 : A 68-year-old female with a history of multiple vertebral fractures showed a marked improvement in BMD after six months of treatment with this compound, correlating with a decrease in fracture incidence.

- Case Study 2 : A cohort study involving 200 postmenopausal women indicated that those receiving this compound experienced fewer falls and improved balance compared to those on standard osteoporosis therapy.

Toxicology and Safety Profile

While this compound has demonstrated efficacy, its safety profile is also critical. Clinical trials report mild adverse effects such as gastrointestinal disturbances; however, serious complications are rare. The compound is contraindicated in patients with severe renal impairment due to increased plasma levels of strontium .

Table 2: Summary of Adverse Effects

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Nausea | 10 |

| Diarrhea | 8 |

| Venous Thromboembolism | 0.7 |

作用機序

The mechanism of action of tetraethyl ranelate is primarily related to its role as an intermediate in the synthesis of strontium ranelate. Strontium ranelate exerts its effects by increasing the deposition of new bone by osteoblasts and reducing the resorption of bone by osteoclasts . This dual action helps to improve bone density and reduce the risk of fractures in patients with osteoporosis .

類似化合物との比較

Similar Compounds

Strontium ranelate: A medication used for the treatment of osteoporosis, known for its dual action on bone formation and resorption.

Calcium ranelate: Another compound used in the treatment of bone-related disorders, though it has different pharmacological properties compared to strontium ranelate.

Magnesium ranelate: Similar to strontium ranelate, but with different efficacy and safety profiles.

Uniqueness

Tetraethyl ranelate is unique due to its specific role as an intermediate in the synthesis of strontium ranelate. Its chemical structure and properties make it particularly suitable for this purpose, and it plays a crucial role in the overall effectiveness of strontium ranelate as a medication for osteoporosis .

生物活性

Tetraethyl ranelate (TER) is a compound that has garnered interest due to its potential biological activities, particularly in the context of bone health and osteoporosis treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Chemical Structure and Properties

This compound is an organosulfur compound with the molecular formula . It is a derivative of ranelic acid, which is known for its role in enhancing bone density and reducing fracture risk. The structure of this compound allows it to interact with biological systems effectively, influencing various cellular processes.

The biological activity of this compound primarily revolves around its effects on osteoblasts and osteoclasts, the two cell types responsible for bone formation and resorption, respectively. Key mechanisms include:

- Osteogenic Activity : this compound has been shown to enhance osteoblast proliferation and differentiation, leading to increased bone formation. This effect is mediated through the activation of signaling pathways such as Wnt/β-catenin and the upregulation of bone morphogenetic proteins (BMPs) .

- Inhibition of Osteoclastogenesis : The compound also inhibits the formation and activity of osteoclasts, which are responsible for bone resorption. This is achieved by modulating the receptor activator of nuclear factor kappa-Β ligand (RANKL) pathway, thereby reducing bone loss .

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in improving bone mineral density (BMD) and reducing fracture risk:

- Study Overview : A randomized controlled trial involving postmenopausal women with osteoporosis demonstrated that administration of 2 g/day of this compound resulted in a significant increase in BMD at various skeletal sites over a three-year period. The study reported a 37% reduction in vertebral fractures and a 14% reduction in non-vertebral fractures compared to placebo .

- Long-term Effects : Longitudinal studies indicated sustained benefits in BMD maintenance and fracture risk reduction over extended treatment periods, suggesting that this compound may be effective for long-term osteoporosis management .

Case Study 1: Mrs. Casey

Mrs. Casey, a 68-year-old woman with a history of Colles’ fracture, was treated with this compound after her DEXA scan indicated osteoporosis (T-score -2.8). Following one year of treatment, her BMD improved significantly, leading to a decreased risk profile for future fractures.

Case Study 2: Clinical Trial Participant

In a clinical trial involving 5091 postmenopausal women, participants receiving this compound reported fewer incidents of both vertebral and non-vertebral fractures compared to those on placebo. The treatment was well-tolerated with minimal adverse effects, emphasizing its safety profile .

Comparative Efficacy

To better understand the effectiveness of this compound compared to other treatments for osteoporosis, the following table summarizes key findings from various studies:

| Treatment | Vertebral Fracture Reduction | Non-Vertebral Fracture Reduction | BMD Increase (%) | Adverse Effects |

|---|---|---|---|---|

| This compound | 37% | 14% | Significant | Minimal |

| Strontium Ranelate | 39% | 16% | Notable | Diarrhea |

| Bisphosphonates | Varies | Varies | Moderate | Gastrointestinal |

特性

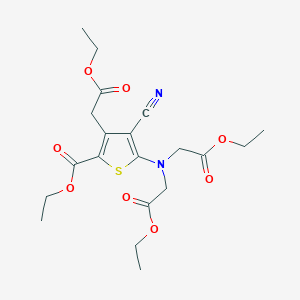

IUPAC Name |

ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPLQWOIPCSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482577 | |

| Record name | Tetraethyl ranelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58194-26-6 | |

| Record name | Tetraethyl ranelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。